molecular formula C20H26ClNO2 B12709752 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)- CAS No. 110345-59-0

4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)-

Cat. No.: B12709752
CAS No.: 110345-59-0
M. Wt: 347.9 g/mol
InChI Key: CYWZHNGATLWUHZ-BSUIWYASSA-N
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Description

4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)- is a complex organic compound with a molecular formula of C13H21NO It is a derivative of quinolinol, featuring ethynyl and dimethyl substitutions, and is esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride involves multiple steps:

    Starting Material: The synthesis begins with quinolinol as the core structure.

    Ethynylation: Introduction of the ethynyl group at the 4-position of the quinolinol ring.

    Dimethylation: Subsequent dimethylation at the 1 and 2 positions.

    Esterification: The compound is then esterified with benzoic acid to form the benzoate ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification: Post-reaction purification steps such as crystallization and filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield various hydrogenated products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Quinolinone derivatives.

    Reduction Products: Hydrogenated quinolinol compounds.

    Substitution Products: Various substituted quinolinol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: Modulation of biochemical pathways such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)
  • 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-alpha,8a-beta)

Uniqueness

  • Stereochemistry : The unique stereochemistry of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride distinguishes it from its analogs.
  • Functional Groups : The presence of ethynyl and dimethyl groups, along with the benzoate ester, imparts distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

110345-59-0

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

[(2R,4S,4aR,8aR)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17-,18-,20+;/m1./s1

InChI Key

CYWZHNGATLWUHZ-BSUIWYASSA-N

Isomeric SMILES

C[C@@H]1C[C@]([C@@H]2CCCC[C@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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